molecular formula C3H6N4O2 B14724482 N,N'-Dicarbamoylformamidine CAS No. 6289-14-1

N,N'-Dicarbamoylformamidine

Cat. No.: B14724482
CAS No.: 6289-14-1
M. Wt: 130.11 g/mol
InChI Key: JUMKGYUEKMFOGQ-UHFFFAOYSA-N
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Description

N,N’-Dicarbamoylformamidine is an organic compound that belongs to the class of formamidines It is characterized by the presence of two carbamoyl groups attached to a central formamidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dicarbamoylformamidine typically involves the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst. One efficient method utilizes sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction under mild conditions and yields the desired product in good-to-high yields . Another approach involves the hydrogenation of carbodiimides using catalysts such as palladium hydroxide on barium sulfate or Raney nickel .

Industrial Production Methods

Industrial production of N,N’-Dicarbamoylformamidine may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity of the product. The use of recyclable catalysts, such as sulfonated rice husk ash, can also be advantageous in industrial settings due to cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicarbamoylformamidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert N,N’-Dicarbamoylformamidine into simpler amine derivatives.

    Substitution: It can participate in substitution reactions where one or both carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formamidine oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of N,N’-Dicarbamoylformamidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal centers to form chelating or bridging complexes . These interactions can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-Dicarbamoylformamidine include:

Uniqueness

N,N’-Dicarbamoylformamidine is unique due to its dual carbamoyl groups, which provide distinct reactivity and coordination properties compared to other formamidine derivatives. This uniqueness makes it valuable in specific synthetic and catalytic applications where other compounds may not be as effective.

Properties

CAS No.

6289-14-1

Molecular Formula

C3H6N4O2

Molecular Weight

130.11 g/mol

IUPAC Name

(E)-(carbamoylamino)methylideneurea

InChI

InChI=1S/C3H6N4O2/c4-2(8)6-1-7-3(5)9/h1H,(H5,4,5,6,7,8,9)

InChI Key

JUMKGYUEKMFOGQ-UHFFFAOYSA-N

Isomeric SMILES

C(=N/C(=O)N)\NC(=O)N

Canonical SMILES

C(=NC(=O)N)NC(=O)N

Origin of Product

United States

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